molecular formula C16H16N2O B2673695 3-(9H-fluoren-9-yl)-1,1-dimethylurea CAS No. 446277-40-3

3-(9H-fluoren-9-yl)-1,1-dimethylurea

Cat. No.: B2673695
CAS No.: 446277-40-3
M. Wt: 252.317
InChI Key: TYAUOGRXDRZGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-fluoren-9-yl)-1,1-dimethylurea is a chemical compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a fluorenyl group attached to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-yl)-1,1-dimethylurea typically involves the reaction of 9H-fluorene with dimethylurea under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with dimethylurea in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-yl)-1,1-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Saturated fluorenyl derivatives.

    Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(9H-fluoren-9-yl)-1,1-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-yl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it has been shown to interact with dihydrofolate reductase, inhibiting its activity and thereby exerting anticancer effects . The fluorenyl group can also intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-fluoren-9-yl)-1,1-dimethylurea is unique due to its combination of the fluorenyl group with a dimethylurea moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other fluorenyl derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for scientific research.

Properties

IUPAC Name

3-(9H-fluoren-9-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18(2)16(19)17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAUOGRXDRZGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.